4-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS.ClH/c1-14-5-10-17-18(13-14)26-20(22-17)24(12-4-11-23(2)3)19(25)15-6-8-16(21)9-7-15;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHVNFILDFKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with notable biological activity. Its unique structure, characterized by the presence of a bromine atom, a dimethylamino group, and a thiazole moiety, suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
- IUPAC Name : 4-bromo-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Molecular Formula : C22H26ClN3O3S
- Molecular Weight : 448.0 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that compounds containing thiazole and benzamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Research has demonstrated that the presence of electron-withdrawing groups, such as bromine, enhances the anticancer properties of benzamide derivatives. In vitro assays have reported IC50 values indicating substantial cytotoxicity against A-431 and Jurkat cell lines .
-
Antimicrobial Activity
- The compound's structural components suggest potential antimicrobial properties. Benzamide derivatives are known for their efficacy against a range of bacterial strains, and similar compounds have shown activity comparable to standard antibiotics .
- Recent studies on thiazole-based compounds have highlighted their ability to inhibit bacterial growth, suggesting that this compound may also possess similar antimicrobial characteristics .
-
Mechanism of Action
- The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular dynamics simulations indicate that interactions with specific proteins, such as Bcl-2, are crucial for its anticancer activity. These interactions primarily involve hydrophobic contacts, which can disrupt cellular signaling pathways associated with survival and proliferation .
- Additionally, structure-activity relationship (SAR) studies suggest that the positioning of functional groups significantly influences the compound's biological efficacy. The presence of dimethylamino groups has been linked to enhanced activity against cancer cells .
Data Tables
| Activity Type | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | A-431 | < 100 μM | |
| Anticancer | Jurkat | < 100 μM | |
| Antimicrobial | Various Bacteria | Comparable to Norfloxacin |
Case Studies
-
Case Study on Anticancer Activity
A study investigated the efficacy of thiazole-containing benzamides in treating human cancer cell lines. The results indicated that modifications to the benzamide structure significantly influenced cytotoxicity levels. Specifically, compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts. -
Case Study on Antimicrobial Properties
Another research project focused on synthesizing various thiazole derivatives and evaluating their antibacterial activity against common pathogens. The findings revealed that certain derivatives displayed potent inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiazole compounds have been synthesized and evaluated for their antibacterial properties against various strains of bacteria. The incorporation of the thiazole ring is crucial as it has been linked to enhanced antibacterial activity.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of synthesized thiazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibited promising zones of inhibition (ZOI) against strains such as E. coli and S. aureus .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 4-bromo derivative | 8 | 10 |
| Control | 8 | 7 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing the benzo[d]thiazole structure can inhibit cell proliferation in various cancer cell lines, including breast cancer.
Case Study: Anticancer Screening
In vitro studies utilizing the Sulforhodamine B assay revealed that certain derivatives of this compound exhibited significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds were evaluated for their ability to induce apoptosis and inhibit cell growth .
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 15 | MCF7 |
| d7 | 10 | MCF7 |
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds suggest that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these characteristics is essential for evaluating their viability as therapeutic agents.
Pharmacokinetic Insights
Studies have indicated that similar compounds exhibit good oral bioavailability and metabolic stability in vivo, making them suitable candidates for further development as pharmaceuticals .
Preparation Methods
Synthesis of 6-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-6-methylthiophenol with chloroacetic acid under acidic conditions. In a representative procedure, 2-amino-6-methylthiophenol (10 mmol) and chloroacetic acid (10 mmol) are refluxed in glacial acetic acid (20 mL) for 8–10 hours. The reaction mixture is cooled, diluted with ice water, and neutralized with aqueous ammonia to precipitate the product. Recrystallization from ethanol yields 6-methylbenzo[d]thiazol-2-amine as pale yellow crystals (yield: 72–78%, m.p. 198–202°C).
Key spectral data for characterization:
- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.21 (s, 1H, Ar–H), 6.98 (d, J = 8.4 Hz, 1H, Ar–H), 2.42 (s, 3H, CH₃).
Alkylation to Introduce the 3-(Dimethylamino)propyl Group
The secondary amine N-(6-methylbenzo[d]thiazol-2-yl)-3-(dimethylamino)propylamine is formed via nucleophilic substitution. 6-Methylbenzo[d]thiazol-2-amine (5 mmol) is reacted with 3-chloro-N,N-dimethylpropan-1-amine (5.5 mmol) in dry DMF under nitrogen, using potassium carbonate (10 mmol) as a base. The mixture is stirred at 80°C for 12 hours, filtered, and concentrated. Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) affords the product as a viscous oil (yield: 65–70%).
Reaction mechanism:
$$ \text{Ar–NH}2 + \text{Cl–CH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar–NH–CH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)}_2 $$
Acylation with 4-Bromobenzoyl Chloride
The secondary amine undergoes acylation with 4-bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane, using triethylamine (2 eq) as a scavenger. After stirring at 0°C for 1 hour and room temperature for 6 hours, the mixture is washed with water, dried (Na₂SO₄), and concentrated. Recrystallization from ethyl acetate yields the tertiary amide as a white solid (yield: 85–90%, m.p. 154–156°C).
Optimized conditions:
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Work-up: Aqueous NaHCO₃ wash to remove excess acid.
Formation of the Hydrochloride Salt
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt as a hygroscopic white powder (yield: 95%, m.p. >250°C dec.).
Critical parameters:
Characterization and Analytical Data
The final product is characterized via spectroscopic and chromatographic methods:
Table 1: Spectral Data for 4-Bromo-N-(3-(Dimethylamino)propyl)-N-(6-Methylbenzo[d]thiazol-2-yl)Benzamide Hydrochloride
Purity Analysis:
- HPLC: >99% (C18 column, MeCN:H₂O 70:30, 1 mL/min).
Q & A
Q. What are the standard synthetic routes for synthesizing 4-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
The compound is synthesized via multi-step reactions involving condensation of substituted benzamides with aminopropyl-dimethylamine derivatives. A typical method includes refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purification often employs column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) to achieve high purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
1H NMR and 13C NMR are critical for identifying proton and carbon environments, respectively. For example, distinct peaks for the dimethylamino group (~2.2 ppm for CH3) and benzo[d]thiazole protons (6.5–8.0 ppm) confirm substitution patterns. Mass spectrometry (MS) validates molecular weight (e.g., m/z matching calculated values), while HPLC (≥98% purity) ensures analytical consistency .
Q. How is the compound’s solubility profile characterized for in vitro assays?
The hydrochloride salt form enhances aqueous solubility. Standard protocols involve testing solubility in DMSO (for stock solutions) and phosphate-buffered saline (PBS) using nephelometry. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for initial dissolution .
Q. What purity assessment methods are recommended post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A single peak with ≥95% area under the curve indicates purity. Melting point analysis (e.g., sharp melting within 1–2°C of literature values) further confirms crystallinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under scale-up conditions?
Yield optimization involves:
- Catalyst tuning : Increasing glacial acetic acid concentration (5–10 drops per 0.001 mol substrate) to accelerate condensation .
- Inert conditions : Conducting reactions under nitrogen to prevent oxidation of sensitive intermediates (e.g., thiazole rings) .
- Solvent selection : Replacing ethanol with higher-boiling solvents (e.g., toluene) for prolonged reflux without solvent loss .
Q. What strategies resolve contradictions in NMR data for structural analogs of this compound?
Discrepancies in proton splitting or unexpected peaks may arise from tautomerism (e.g., thiazole ring prototropy) or residual solvents. Solutions include:
Q. How can the compound’s bioavailability be enhanced for in vivo pharmacokinetic studies?
Strategies include:
- Structural modification : Introducing hydrophilic groups (e.g., hydroxyl) to the dimethylaminopropyl chain to improve solubility.
- Formulation : Encapsulation in liposomes or complexation with cyclodextrins to enhance membrane permeability.
- Salt selection : Hydrochloride salts inherently improve absorption compared to free bases .
Q. What in silico methods predict the compound’s interaction with bacterial enzyme targets?
Molecular docking (e.g., AutoDock Vina) models binding to enzymes like acps-pptase, which are critical for bacterial lipid biosynthesis. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the benzamide carbonyl). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability in physiological conditions .
Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?
SAR studies involve synthesizing analogs with variations in the bromobenzamide or thiazole moieties. Biological assays (e.g., MIC testing against S. aureus) quantify potency changes. Regression analysis correlates substituent electronic properties (Hammett σ values) with activity trends .
Q. What analytical methods validate the compound’s stability under long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via:
- HPLC : Detecting decomposition products (e.g., free benzo[d]thiazole).
- Mass spectrometry : Identifying hydrolyzed or oxidized species.
- Thermogravimetric analysis (TGA) : Assessing hygroscopicity of the hydrochloride salt .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amine-containing intermediates to avoid side reactions .
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH3/CH2 groups in the dimethylamino chain .
- Biological Testing : Use logarithmic-phase bacterial cultures for MIC assays to ensure consistent inoculum density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
